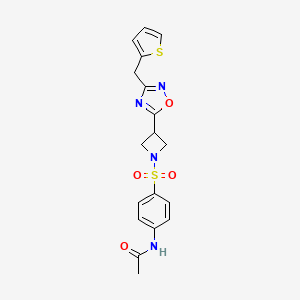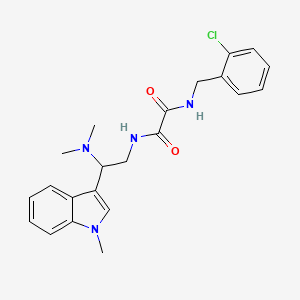
N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves the construction of each functional group followed by their strategic assembly. The thiophene and oxadiazole units are often synthesized first, employing cyclization reactions under specific temperature and solvent conditions.
Industrial Production Methods: : On an industrial scale, this compound is produced using batch or continuous flow processes to ensure high yields and purity. Key reaction conditions involve precise temperature control, pressure, and the use of catalysts to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: : N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions often utilize oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: : Depending on the reaction conditions, products such as sulfonylated derivatives, substituted azetidines, or further oxidized oxadiazole compounds can be obtained.
4. Scientific Research Applications: This compound finds applications across multiple fields:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, demonstrating the utility of its diverse functional groups in organic synthesis.
Biology: : In biological research, this compound is investigated for its potential as a bioactive molecule, exhibiting properties such as enzyme inhibition or receptor binding.
Medicine: : Preliminary studies suggest its role in developing pharmaceuticals, particularly in targeting specific pathways in disease treatment.
Industry: : It's used in the production of advanced materials, such as polymers and specialty chemicals, owing to its structural diversity.
Mecanismo De Acción
Molecular Targets and Pathways: : The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. The thiophene and oxadiazole groups play a crucial role in binding interactions, while the sulfonyl and acetamide groups influence its solubility and bioavailability.
Mechanistic Insights: : Studies have shown that this compound can modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Other Compounds: : Compared to similar compounds like N-(4-(2-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide or sulfonylphenyl acetamides, N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its azetidine ring, which imparts unique chemical properties and biological activities.
List of Similar Compounds
N-(4-(2-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide
Sulfonylphenyl acetamides
Thiophene-substituted oxadiazoles
That’s a deep dive into this compound. Want to take the plunge into another topic?
Propiedades
IUPAC Name |
N-[4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-12(23)19-14-4-6-16(7-5-14)28(24,25)22-10-13(11-22)18-20-17(21-26-18)9-15-3-2-8-27-15/h2-8,13H,9-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHICIPXGKRZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2715501.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B2715505.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)


![N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2715512.png)



![4-acetyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2715516.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)


